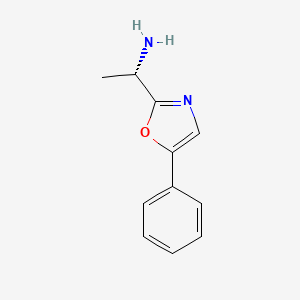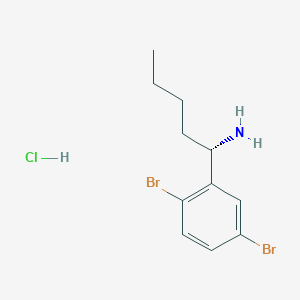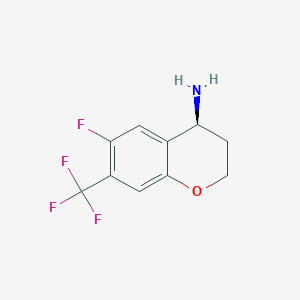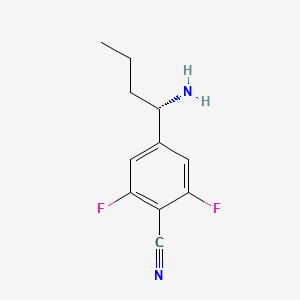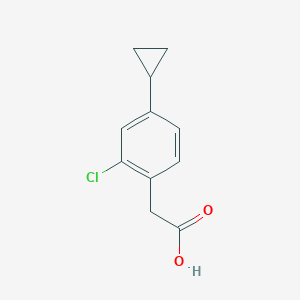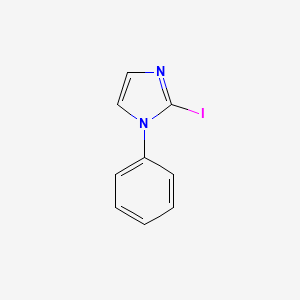
2-Iodo-1-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-phenyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-phenyl-1H-imidazole typically involves the iodination of 1-phenyl-1H-imidazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the imidazole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 2-azido-1-phenyl-1H-imidazole or 2-thiocyanato-1-phenyl-1H-imidazole.
Oxidation Products: Imidazole N-oxides.
Coupling Products: Biaryl or alkyne-substituted imidazoles.
Aplicaciones Científicas De Investigación
Chemistry: 2-Iodo-1-phenyl-1H-imidazole is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Imidazole-based drugs are known for their antifungal, antibacterial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, the imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity or alter its electronic properties, influencing its biological activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
1-Phenyl-1H-imidazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-phenyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-1-phenyl-1H-imidazole: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 2-Iodo-1-phenyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine make it particularly useful in certain synthetic applications, such as cross-coupling reactions.
Propiedades
Número CAS |
49572-59-0 |
|---|---|
Fórmula molecular |
C9H7IN2 |
Peso molecular |
270.07 g/mol |
Nombre IUPAC |
2-iodo-1-phenylimidazole |
InChI |
InChI=1S/C9H7IN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
UDESTHSCKVJTAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CN=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


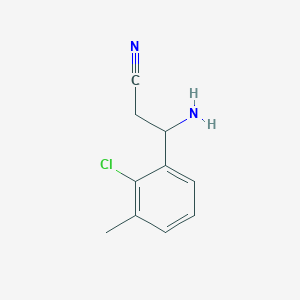
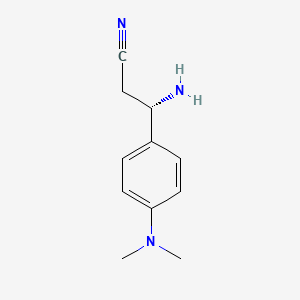
![(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042323.png)
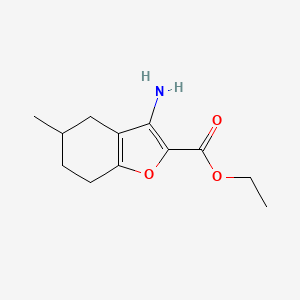

![Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate](/img/structure/B13042339.png)
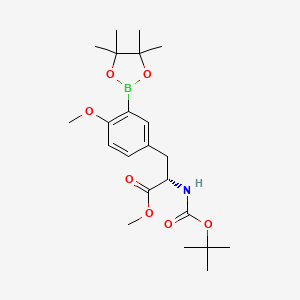
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042369.png)
